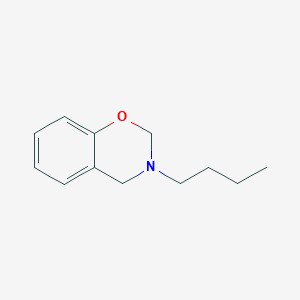

2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro-

Description

Significance and Scope of 3,4-Dihydro-2H-1,3-Benzoxazine Chemistry

3,4-Dihydro-2H-1,3-benzoxazines are a class of bicyclic heterocyclic compounds that serve as crucial monomers in the synthesis of high-performance polybenzoxazine resins. nih.gov These polymers exhibit a range of desirable properties, including excellent thermal stability, low water absorption, high char yield, and near-zero shrinkage upon curing, making them attractive alternatives to traditional phenolic and epoxy resins. doi.orgacs.org The versatility of the benzoxazine (B1645224) synthesis, typically a Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269), allows for a high degree of molecular design flexibility. nih.govresearchgate.net This enables the tailoring of the final polymer's properties by modifying the substituents on either the phenolic or the amine precursor. doi.org

The significance of 3,4-dihydro-2H-1,3-benzoxazine chemistry lies in its potential to create advanced materials for a variety of applications, including aerospace composites, electronic encapsulants, and flame-retardant materials. acs.org The academic interest in these compounds is driven by the desire to understand the structure-property relationships that govern their polymerization behavior and the performance of the resulting thermosets.

While extensive research has been conducted on various substituted benzoxazines, detailed studies on specific alkyl-substituted derivatives such as 3-butyl-3,4-dihydro-2H-1,3-benzoxazine are less common in the literature. However, the foundational principles of benzoxazine chemistry provide a strong basis for understanding its expected properties and behavior.

Overview of Research Trajectories for the 3,4-Dihydro-2H-1,3-Benzoxazine Core Structure

Research on the 3,4-dihydro-2H-1,3-benzoxazine core structure has followed several key trajectories. A primary focus has been on the synthesis of novel benzoxazine monomers with enhanced properties. This includes the incorporation of various functional groups to improve thermal stability, flame retardancy, and mechanical strength. nih.govdoi.org Another significant area of research is the study of the ring-opening polymerization (ROP) of benzoxazine monomers. doi.orgmdpi.com This research investigates the kinetics and mechanisms of polymerization, as well as the influence of catalysts and substituents on the curing process. mdpi.comresearchgate.net

Furthermore, considerable effort has been dedicated to the characterization of both the benzoxazine monomers and the resulting polybenzoxazine networks. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to confirm the chemical structure of the monomers. nih.govmdpi.commetu.edu.tr Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the polymerization behavior and thermal stability of the polymers. nih.govmdpi.com

While specific research focusing solely on 3-butyl-3,4-dihydro-2H-1,3-benzoxazine is not extensively documented, the broader research on 3-alkyl-substituted benzoxazines provides valuable insights into its expected chemical and physical properties.

Detailed Research Findings on 3-Butyl-3,4-dihydro-2H-1,3-Benzoxazine

Detailed experimental data specifically for 3-butyl-3,4-dihydro-2H-1,3-benzoxazine is sparse in readily available academic literature. However, based on the well-established synthesis and characterization of analogous 3-alkyl-3,4-dihydro-2H-1,3-benzoxazines, a comprehensive understanding can be extrapolated.

Synthesis and Characterization

The synthesis of 3-butyl-3,4-dihydro-2H-1,3-benzoxazine is expected to follow the general Mannich condensation reaction. nih.gov This involves the reaction of phenol, n-butylamine, and formaldehyde. The reaction can be carried out in a solvent or under solventless conditions. researchgate.net

Table 1: Expected Reactants for the Synthesis of 3-Butyl-3,4-dihydro-2H-1,3-benzoxazine

| Reactant | Chemical Formula | Role |

| Phenol | C₆H₅OH | Phenolic source |

| n-Butylamine | C₄H₁₁N | Primary amine |

| Formaldehyde | CH₂O | Methylene (B1212753) bridge source |

The structural confirmation of the resulting benzoxazine would be achieved through standard spectroscopic methods.

Table 2: Expected Spectroscopic Data for 3-Butyl-3,4-dihydro-2H-1,3-benzoxazine

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | Signals for the aromatic protons of the benzene (B151609) ring, characteristic peaks for the methylene protons of the oxazine (B8389632) ring (O-CH₂ -N and Ar-CH₂ -N), and signals corresponding to the butyl group (CH₃, CH₂, CH₂, N-CH₂). The characteristic signals for the oxazine ring protons are typically found in the ranges of δ 4.8-5.5 ppm for O-CH₂-N and δ 3.9-4.5 ppm for Ar-CH₂-N. nih.govmdpi.com |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbons of the oxazine ring (typically around 80-90 ppm for O-C H₂-N and 45-55 ppm for Ar-C H₂-N), and the carbons of the butyl group. metu.edu.tr |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the C-O-C stretching of the oxazine ring (around 1230 cm⁻¹), the C-N-C stretching (around 1150 cm⁻¹), and the out-of-plane bending of the C-H bonds of the benzene ring adjacent to the oxazine ring (around 920-950 cm⁻¹). |

Physical and Chemical Properties

The physical properties of 3-butyl-3,4-dihydro-2H-1,3-benzoxazine, such as its melting point and boiling point, are not widely reported. As a monomer, it is expected to be a liquid or a low-melting solid at room temperature. Chemically, the defining feature of this compound is its ability to undergo thermally induced ring-opening polymerization to form a polybenzoxazine network. doi.orgresearchgate.net The presence of the n-butyl group is anticipated to influence the processing characteristics of the monomer, such as its viscosity, and the properties of the final polymer, including its flexibility and glass transition temperature.

Properties

CAS No. |

478347-90-9 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-butyl-2,4-dihydro-1,3-benzoxazine |

InChI |

InChI=1S/C12H17NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)14-10-13/h4-7H,2-3,8-10H2,1H3 |

InChI Key |

MCGKDDMUEPJECG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1,3 Benzoxazine, 3 Butyl 3,4 Dihydro and Its Analogues

Mannich Reaction-Based Approaches to 3,4-Dihydro-2H-1,3-Benzoxazines

The Mannich condensation is the most traditional and widely employed method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines. researchgate.net This reaction involves the aminoalkylation of a phenolic hydroxyl group, leading to the formation of the characteristic oxazine (B8389632) ring. The process can be executed through several protocols, including one-pot, multi-step, and catalyst-mediated strategies, each with distinct advantages concerning yield, purity, and reaction conditions. researchgate.netresearchgate.net

One-Pot Condensation Strategies Utilizing Phenols, Paraformaldehyde, and Primary Amines

The reaction is typically conducted by refluxing the components in a suitable solvent, such as dioxane, for several hours. mdpi.com Upon completion, the solvent is removed to yield the crude product, which can then be purified.

Table 1: Examples of One-Pot Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazines This table is interactive. You can sort and filter the data.

Multi-Step Mannich Condensation Protocols

While the one-pot method is efficient, it can sometimes lead to the formation of undesirable oligomeric byproducts, particularly when using reactive phenols or high temperatures. researchgate.netresearchgate.net Multi-step protocols offer a more controlled pathway to the desired benzoxazine (B1645224), often resulting in higher purity and yield. researchgate.net A common two- or three-step approach involves the initial synthesis of an N-substituted ortho-hydroxybenzylamine, which is a Mannich base intermediate. researchgate.netresearchgate.net

This process typically begins with the condensation of a salicylaldehyde (B1680747) derivative (an ortho-hydroxyaldehyde) with a primary amine to form an imine (Schiff base). The subsequent step involves the reduction of this imine, commonly with a reducing agent like sodium borohydride, to yield the stable secondary amine intermediate (2-hydroxybenzylamine). researchgate.netrasayanjournal.co.in In the final step, this intermediate undergoes a ring-closure reaction with formaldehyde (B43269) or its equivalent (e.g., paraformaldehyde, methylene (B1212753) bromide) to form the 3,4-dihydro-2H-1,3-benzoxazine ring. researchgate.netrasayanjournal.co.in This stepwise synthesis is particularly advantageous as the intramolecular cyclization can proceed under milder conditions, minimizing side reactions. researchgate.net

Catalyst-Mediated Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazines

For instance, thiamine (B1217682) hydrochloride (Vitamin B1) has been utilized as an effective catalyst for the one-pot condensation of naphthols, aniline (B41778), and formaldehyde. researchgate.net Another approach involves the use of Brønsted acidic ionic liquids, which can function as both an ecofriendly solvent and a catalytic reagent. researchgate.net This method has been shown to provide excellent yields in short reaction times while avoiding the complexities of multi-step synthesis. researchgate.net While many benzoxazine syntheses proceed without a catalyst, these mediated approaches represent an important optimization strategy.

Solvent Effects and Green Synthesis Techniques (e.g., Aqueous Media, Solventless Methods)

The choice of solvent can significantly influence the course of benzoxazine synthesis. researchgate.net Traditional solvents like dioxane, toluene, and ethanol (B145695) have been widely used. mdpi.comresearchgate.net However, concerns over cost, environmental impact, and potential solvent residue have driven the development of greener synthetic techniques. researchgate.netconicet.gov.ar

Solventless synthesis, conducted under melt conditions, is a prominent green alternative. researchgate.netresearchgate.net This method involves heating a mixture of the reactants without any solvent, which eliminates solvent recovery costs and issues related to the solubility of raw materials. researchgate.net

In addition to solvent-free approaches, the use of environmentally benign solvents has gained traction. Ethanol and ethyl acetate (B1210297) are considered greener alternatives to more hazardous solvents. conicet.gov.ar For example, a bio-based benzoxazine was successfully synthesized using ethanol with a yield of 72%. conicet.gov.ar Furthermore, microwave irradiation has been explored as a green chemistry tool, significantly reducing reaction times. In one study, a benzoxazine monomer was synthesized in just 5 minutes with a 73.5% yield using poly(ethylene glycol) (PEG) as a green solvent under microwave heating. acs.org

Ring Closure Reactions for 3,4-Dihydro-2H-1,3-Benzoxazine Scaffold Formation

Beyond the classic Mannich condensation of phenols and amines, the formation of the 3,4-dihydro-2H-1,3-benzoxazine scaffold can be achieved through alternative ring closure strategies. These methods typically involve the cyclization of a pre-formed linear precursor that already contains the necessary phenolic hydroxyl and secondary amine functionalities in the correct orientation.

From Aminophenols and Aldehyde Equivalents

The synthesis of the 1,3-benzoxazine ring system can conceptually start from precursors like aminophenols. However, the direct reaction of ortho-aminophenols with aldehydes more commonly leads to the formation of the isomeric 1,4-benzoxazine ring system. researchgate.net The synthesis of the 1,3-isomer via this route is less common. A more relevant pathway that falls under the category of ring closure of a pre-formed intermediate is the final step of the multi-step Mannich condensation described previously (Section 2.1.2). In that sequence, an ortho-hydroxybenzylamine is synthesized and then cyclized. researchgate.net This key ring-closing step involves the reaction of the secondary amine and the neighboring phenolic hydroxyl group with an aldehyde equivalent, such as paraformaldehyde, to form the N,O-acetal characteristic of the oxazine ring. researchgate.netresearchgate.net This specific intramolecular cyclization is highly efficient and is a cornerstone of controlled benzoxazine synthesis. researchgate.net

Utilizing 2-Hydroxybenzylamines and Formaldehyde

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines through the condensation of 2-hydroxybenzylamines with formaldehyde or its polymer equivalent, paraformaldehyde, represents a direct and effective ring-closure method. This approach is a variation of the well-established Mannich reaction. The primary advantage of this two-step process, which begins with the formation of the 2-hydroxybenzylamine precursor, is the avoidance of undesirable oligomeric species that can form in one-pot reactions involving a phenol (B47542), amine, and formaldehyde. This leads to a cleaner reaction, simpler workup, and improved yields and purity of the final benzoxazine product. mdpi.comrsc.org

The general procedure involves the initial synthesis of a 2-hydroxybenzylamine from a corresponding 2-hydroxyaldehyde (salicylaldehyde derivative) and a primary amine. The resulting benzylamine (B48309) is then cyclized by reacting it with formaldehyde. mdpi.com This straightforward methodology is versatile, allowing for the preparation of a wide variety of substituted benzoxazines, including those with hydroxy substitutions or deuterium (B1214612) labels which may not be accessible through other synthetic routes. mdpi.comrsc.org For the specific synthesis of 3-butyl-3,4-dihydro-2H-1,3-benzoxazine, this would involve the reaction of 2-(butylaminomethyl)phenol with formaldehyde. In some modified procedures, methylene bromide has been used as a substitute for formaldehyde in the ring-closure step. rsc.org

Cyclization of Epoxides with Arylsulfonamides under Phase Transfer Catalysis

While not a common route for 1,3-benzoxazines, the cyclization of epoxides with sulfonamides under phase transfer catalysis (PTC) is an effective method for synthesizing the isomeric 3,4-dihydro-2H-1,4-benzoxazines. This process involves two key steps: the ring-opening of an epoxide by an arylsulfonamide, followed by an intramolecular cyclization to form the benzoxazine ring. acs.orgacs.orgresearchgate.net

| Reactants | Catalyst/Base | Product | Yield | Ref |

| Epoxide + (2-fluorophenyl)toluene-p-sulfonamide | K₂CO₃ then NaOH, TBAB | 2-Substituted-3,4-dihydro-2H-1,4-benzoxazine | Excellent | acs.org |

| Glycidols + N-(2-fluorophenyl)toluene-p-sulfonamide | R₄N⁺F⁻ then NaOH aq., n-C₁₄H₂₉N⁺Me₃Cl⁻ | 2-Substituted-3,4-dihydro-2H-1,4-benzoxazine | High | researchgate.net |

Advanced Synthetic Techniques for Functionalized 3,4-Dihydro-2H-1,3-Benzoxazines

Modern synthetic chemistry offers several advanced techniques for producing functionalized benzoxazines, enabling the creation of molecules with tailored properties for various applications.

Synthesis from Schiff Bases and Triphosgene (B27547)

A selective and efficient method for synthesizing functionalized 1,3-benzoxazine derivatives involves the reaction of Schiff bases (imines) with triphosgene. acs.orgacs.org Triphosgene, a safer crystalline substitute for gaseous phosgene, acts as a cyclizing agent. The outcome of the reaction is highly dependent on the electronic nature of the substituents on the Schiff base. acs.orgresearchgate.net

When Schiff bases derived from 2-hydroxyacetophenones and substituted with electron-donating groups are treated with triphosgene in the presence of triethylamine, the reaction yields 1,3-benzoxazine-2,4-diones. Conversely, if the Schiff base contains electron-withdrawing groups, the product is a 4-methylene-1,3-benzoxazine-2-one derivative. acs.org This method provides a novel route to 1,3-benzoxazine-2,4-diones, which are otherwise sparsely reported in the literature. acs.orgresearchgate.net The reaction is typically performed in dichloromethane (B109758) under a nitrogen atmosphere. acs.org

Table 1: Synthesis of 1,3-Benzoxazine-2,4-diones from Schiff Bases and Triphosgene acs.org

| Schiff Base Substituent (X, Y) | Amine Substituent (Z) | Product | Yield (%) |

|---|---|---|---|

| H, H | n-butyl | 3-butyl-1,3-benzoxazine-2,4-dione | 96 |

| OMe, H | n-propyl | 6-methoxy-3-propyl-1,3-benzoxazine-2,4-dione | 99 |

Palladium-Organo Relay Catalysis for Chiral 2H-1,4-Benzoxazines

Asymmetric synthesis of chiral benzoxazines is of significant interest for pharmaceutical applications. Palladium-catalyzed reactions have emerged as a powerful tool for this purpose, particularly for the synthesis of chiral 2H-1,4-benzoxazines. One notable method is the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, which provides access to chiral piperazin-2-ones, key intermediates that can be converted to other chiral heterocycles. researchgate.net

More directly, palladium-catalyzed intramolecular C-O bond formation is used to access aryl- and alkyl-substituted 2H-1,4-benzoxazin-3(4H)-ones. mdpi.com Furthermore, highly enantioselective methods for synthesizing 1,4-benzoxazines containing quaternary stereocenters have been developed using palladium-catalyzed alkene aryloxyarylation reactions with sterically bulky and well-defined chiral monophosphorus ligands. mdpi.com These advanced catalytic systems enable the construction of complex chiral molecular architectures with high efficiency and enantioselectivity.

Electrochemical Polymerization Methods

The polymerization of 3,4-dihydro-2H-1,3-benzoxazines typically proceeds through a thermally induced cationic ring-opening polymerization (ROP). researchgate.net This process involves heating the benzoxazine monomer, usually to temperatures above 200 °C, which causes the oxazine ring to open and form a crosslinked polybenzoxazine network. researchgate.net The polymerization can be accelerated or conducted at lower temperatures by introducing catalysts, such as Lewis acids (e.g., tris(pentafluorophenyl)borane, AlCl₃, PCl₅) or compounds with acidic protons. mdpi.comresearchgate.net The mechanism proceeds via a cationic pathway, where an intermediate zwitterion bearing an iminium cation and a phenoxide is formed.

Despite the extensive research into the thermal and catalytically-induced polymerization of benzoxazines, electrochemical polymerization is not a commonly reported or standard method for this class of compounds. The literature predominantly focuses on thermal and cationic ROP pathways to form polybenzoxazine thermosets.

Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines

Functionalization of the pre-formed benzoxazine ring offers a pathway to novel derivatives. A straightforward method has been developed for the transformation of readily available 1,3-benzoxazines into secondary benzyl (B1604629) phosphonates and α-aminophosphonates. This reaction is catalyzed by boron trifluoride etherate (BF₃·OEt₂).

The reaction pathway is dictated by the reaction conditions and the nature of the intermediate generated from the benzoxazine ring-opening.

Formation of o-Hydroxybenzyl Phosphonates : In the presence of a phosphite (B83602) (e.g., triethyl phosphite) and a catalytic amount of BF₃·OEt₂, the benzoxazine ring opens to form an ortho-quinone methide (o-QM) intermediate in situ. This is followed by a phospha-Michael addition of the phosphite to yield the corresponding o-hydroxybenzyl phosphonate.

Formation of α-Aminophosphonates : Alternatively, protonation of the benzoxazine's oxygen atom can promote ring-opening to generate an iminium ion. Subsequent nucleophilic addition of a phosphite (e.g., diethyl phosphite) results in the formation of an α-aminophosphonate.

This methodology provides an efficient one-pot synthesis of these valuable organophosphorus compounds directly from 1,3-benzoxazines. The yields can vary depending on the substituents on the starting benzoxazine.

Reaction Mechanisms and Transformations of 3,4 Dihydro 2h 1,3 Benzoxazine Systems

Mechanistic Investigations of Mannich Condensation for Benzoxazine (B1645224) Formation

The synthesis of 1,3-benzoxazine monomers, such as the 3-butyl derivative, is typically achieved through a Mannich-like condensation reaction involving a phenol (B47542), a primary amine (butylamine in this case), and formaldehyde (B43269). nih.gov Detailed mechanistic studies have been conducted to elucidate the reaction pathways, identify key intermediates, and understand the formation of byproducts.

Research into the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine has identified N-hydroxymethyl aniline (B41778) (HMA) as a pivotal intermediate in the reaction sequence. researchgate.netresearchgate.net This finding can be extrapolated to other primary amines, including butylamine. The initial step involves the reaction between the primary amine and formaldehyde to form an N-hydroxymethyl amine derivative. researchgate.net This intermediate is highly reactive and serves as the cornerstone for the subsequent steps leading to the formation of the benzoxazine ring.

Following its formation, the N-hydroxymethyl amine intermediate reacts with the phenol. This reaction leads to the formation of a second key intermediate, a 2-(aminomethyl)phenol (B125469) derivative, such as 2-((butylamino)methyl)phenol. researchgate.netmdpi.com The final step is the ring closure, where this aminomethylphenol intermediate reacts with another molecule of formaldehyde, leading to the formation of the characteristic six-membered oxazine (B8389632) ring of the 3-butyl-3,4-dihydro-2H-1,3-benzoxazine monomer. researchgate.netfigshare.com The reaction can proceed at relatively low temperatures once the intermediates are formed. figshare.com

| Intermediate Type | Description | Role in Synthesis |

| N-Hydroxymethyl Amine | Formed from the reaction of a primary amine (e.g., butylamine) and formaldehyde. | Acts as the initial key intermediate that subsequently reacts with the phenol component. researchgate.net |

| 2-(Aminomethyl)phenol | Formed from the reaction between the N-hydroxymethyl amine and the phenol. | This is the direct precursor to the benzoxazine ring, which is formed upon reaction with a second formaldehyde molecule. researchgate.netmdpi.com |

The synthesis of benzoxazines is often accompanied by the formation of various byproducts, which can affect the purity, yield, and properties of the final monomer. researchgate.net The highly reactive N-hydroxymethyl amine intermediate is central to these side reactions. It can react with itself or other reactants and intermediates, leading to undesired products. researchgate.netresearchgate.net

Commonly observed byproducts include triazine derivatives (e.g., 1,3,5-tributyl-1,3,5-triazinane, analogous to the triphenyl derivative formed from aniline) and various oligomeric structures. researchgate.net The formation of oligomers is a significant drawback, particularly when reactions are carried out at high temperatures or in the presence of water and polar solvents. researchgate.net In syntheses involving diamines, the formation of hyperbranched triazine chains can also occur, potentially leading to gelation of the reaction mixture. mdpi.com These side reactions can complicate the purification process and impact the polymerization behavior of the resulting benzoxazine monomer.

| Byproduct Type | Formation Pathway | Impact on Reaction/Properties |

| Triazinanes | Self-condensation of the N-hydroxymethyl amine intermediate. | Reduces the yield of the desired benzoxazine monomer; can act as an impurity. researchgate.net |

| Oligomers/Polymers | Reactions involving intermediates and reactants, especially at high temperatures or in polar solvents. | Decreases monomer purity and yield; can affect the viscosity and processability of the resin. researchgate.net |

| Mannich Base Structures | Incomplete reaction or side reactions between intermediates. | Can introduce structural defects and alter the final properties of the polybenzoxazine. researchgate.net |

Ring-Opening Polymerization (ROP) Mechanisms of 1,3-Benzoxazine Monomers

1,3-Benzoxazine monomers like 3-butyl-3,4-dihydro-2H-1,3-benzoxazine are precursors to high-performance thermosetting polymers known as polybenzoxazines. These polymers are typically formed through a thermally induced cationic ring-opening polymerization (ROP). researchgate.netconicet.gov.ar This process can be initiated by heat alone or accelerated by the presence of cationic initiators or catalysts. kpi.uaresearchgate.net

The polymerization of benzoxazines is understood to proceed via a cationic mechanism. researchgate.net The process begins with the cleavage of the O-CH₂-N bond within the oxazine ring, which generates a carbocation or an oxonium-ion zwitterionic intermediary species. researchgate.net This reactive species then initiates the polymerization cascade.

Several models describe the subsequent propagation steps. The generated carbocation acts as an electrophile, attacking electron-rich sites on other benzoxazine monomers. This electrophilic aromatic substitution reaction leads to the formation of a crosslinked polymer network. researchgate.net Studies have identified two primary types of products resulting from the initial stages of ROP: a phenoxy structure (Type I) and a more stable phenolic structure (Type II). nih.gov Research suggests the phenoxy product is favored in the early stages, which may later interconvert to the phenolic product. nih.gov The polymerization can be accelerated by various cationic initiators, including Lewis acids like PCl₅, TiCl₄, and AlCl₃, which can facilitate ring-opening even at room temperature. kpi.uaresearchgate.net

In the presence of acidic species, either added as catalysts or present as impurities, the initiation of ROP is facilitated by protonation. Two primary initiation mechanisms are proposed: oxygen protonation and nitrogen protonation. researchgate.net

Oxygen Protonation: Some studies suggest that the ring-opening reaction is primarily initiated by the protonation of the ether oxygen atom in the oxazine ring. researchgate.net This protonation weakens the C-O bond, facilitating its cleavage and the formation of a carbocation on the adjacent methylene (B1212753) group (>N-CH₂⁺), which then drives the polymerization.

Nitrogen Protonation: An alternative pathway involves the protonation of the nitrogen atom.

The presence of an acidic medium enhances the electrophilicity of formaldehyde and can protect the amine group, promoting condensation during synthesis. nih.govresearchgate.net However, during polymerization, protonation is key to generating the initial cationic species required for the ring-opening process. nih.govresearchgate.net

The propagation step in benzoxazine polymerization, involving the electrophilic attack of the generated carbocation on another monomer, exhibits high regioselectivity. doi.org The attack preferentially occurs at the ortho-position relative to the hydroxyl group of the newly formed phenolic structure. doi.org This selectivity dictates the final architecture of the polybenzoxazine network.

While the ortho-position is the most reactive site, substitution can also occur at the para-position if it is unsubstituted. However, the formation of ortho-linked phenolic structures is the dominant pathway. This regioselectivity has been rationalized through theoretical calculations. doi.org The specific electronic properties of substituents on the phenolic ring can influence the polymerization temperature and may even suggest shifts in the dominant ROP mechanism. doi.org

Thermal Transformation Behavior of Ionic 1,3-Benzoxazine Derivatives

Recent research has shed light on the thermal behavior of ionic N-activated benzoxazine monomers, revealing a novel two-step transformation process upon heating. researchgate.netacs.org These ionic derivatives undergo a thermal-induced transformation into a neutral benzoxazine entity and a corresponding chloroalkane. researchgate.net This is then followed by the ring-opening polymerization (ROP) of the newly generated neutral benzoxazine. researchgate.net

This process represents a departure from the expected direct polymerization of the ionic form. researchgate.net The in situ generation of the neutral derivative, which subsequently polymerizes, is a key characteristic of this thermal transformation. researchgate.net This behavior has been identified as a latent catalytic effect, where the ionic benzoxazine acts as a precursor to the polymerizable species, effectively lowering the polymerization temperature compared to conventional neutral benzoxazines. researchgate.netacs.org

The mechanism can be summarized as follows:

Thermal-induced decomposition : The ionic benzoxazine monomer, upon heating, decomposes into a neutral 1,3-benzoxazine and a chloroalkane.

Ring-Opening Polymerization (ROP) : The in situ generated neutral benzoxazine monomer then undergoes thermally initiated ring-opening polymerization to form a polybenzoxazine network. researchgate.net

Studies have shown that the efficiency of this process, particularly the catalytic effect on polymerization, is influenced by the overlap of the endothermic decomposition and exothermic polymerization events. researchgate.net The thermal stability of the resulting polybenzoxazines has been investigated using thermogravimetric analysis (TGA), with polymers derived from ionic benzoxazines demonstrating significant residue at high temperatures (e.g., 800 °C). acs.org

The table below summarizes the thermal transformation characteristics of representative ionic benzoxazine systems.

| Ionic Monomer System | Transformation Products | Key Thermal Event |

| N-activated benzoxazine | Neutral benzoxazine + Chloroalkane | In situ formation of neutral monomer followed by ROP researchgate.net |

| [H,tBuBxCy,Me]Cl | tBuBxMe + Chlorocyclohexane | Exothermic peak at 221 °C acs.org |

| [H,tBuBxC12,Me]Cl | tBuBxMe + Chlorododecane | Exothermic peak at 226 °C acs.org |

Functionalization and Derivatization Reactions of the 3,4-Dihydro-2H-1,3-Benzoxazine Ring

The 3,4-dihydro-2H-1,3-benzoxazine ring, including the 3-butyl derivative, is amenable to a variety of functionalization and derivatization reactions. These modifications can be introduced by utilizing functionalized starting materials in the initial synthesis or by performing reactions on the pre-formed benzoxazine ring.

The primary method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich reaction, a one-pot condensation of a phenol, formaldehyde, and a primary amine. researchgate.netresearchgate.net The molecular design flexibility of this synthesis is a key advantage, allowing for the incorporation of a wide array of functional groups. researchgate.netnih.gov By selecting phenols or primary amines bearing desired functional groups, a large variety of functional benzoxazines can be produced. researchgate.net For instance, groups such as nitro, halogen, cyano, aldehyde, carboxyl, and alkenyl have been successfully incorporated into the benzoxazine structure. researchgate.net

Furthermore, the use of bifunctional starting materials like bisphenols or diamines can lead to the formation of bifunctional benzoxazines, which serve as crosslinking agents in polymerization reactions. researchgate.net While the traditional Mannich reaction is effective, solventless synthesis methods have also been developed to reduce environmental impact and avoid solvent residue in the final product. researchgate.net

The principal derivatization reaction of 3,4-dihydro-2H-1,3-benzoxazines is the thermally induced ring-opening polymerization (ROP). nih.govresearchgate.net This reaction transforms the monomeric benzoxazine into a highly cross-linked polybenzoxazine, a type of phenolic resin with desirable properties such as high thermal stability and near-zero shrinkage upon curing. nih.govdoi.org The ROP temperature is highly dependent on the structure and purity of the monomer. researchgate.net Substituents on the aromatic ring can significantly influence the polymerization temperature. doi.org For example, electron-withdrawing groups in the para position of the phenolic ring have been shown to decrease the polymerization temperature. doi.org

The table below outlines common methods for the functionalization and derivatization of the 3,4-dihydro-2H-1,3-benzoxazine ring.

| Reaction Type | Description | Reactants | Outcome |

| Mannich Reaction | One-pot synthesis of the benzoxazine ring. | Phenol, Formaldehyde, Primary Amine (e.g., n-butylamine) | Formation of 3-butyl-3,4-dihydro-2H-1,3-benzoxazine researchgate.net |

| Functional Group Incorporation | Introduction of functional groups via starting materials. | Functionalized Phenols or Amines | Benzoxazine ring with desired functional groups (e.g., nitro, cyano) researchgate.net |

| Ring-Opening Polymerization (ROP) | Thermal curing to form a cross-linked polymer network. | Benzoxazine Monomer | Polybenzoxazine resin nih.govmdpi.com |

Structural Elucidation and Conformational Analysis of 2h 1,3 Benzoxazine, 3 Butyl 3,4 Dihydro and Its Analogues

Conformational Dynamics of the 3,4-Dihydro-2H-1,3-Benzoxazine Ring System

Analysis of Half-Chair and Half-Boat Conformations

The structural landscape of 3,4-dihydro-2H-1,3-benzoxazines, including 3-butyl-3,4-dihydro-2H-1,3-benzoxazine, is primarily defined by the conformation of the six-membered oxazine (B8389632) ring. This ring is not planar and predominantly adopts two key conformations: the half-chair and the half-boat. researchgate.netresearchgate.net These conformations arise from the puckering of the heterocyclic ring, which is fused to a planar benzene (B151609) ring.

In an X-ray crystallographic study of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netcdnsciencepub.comoxazine, a structural analogue, the oxazine ring was found to adopt a half-chair conformation. mdpi.com This arrangement aims to position all the atoms of the benzoxazine (B1645224) ring as planar as possible, which is achieved through the expansion of the bond angles within the ring. mdpi.com Similarly, the six-membered heterocyclic ring in tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate also assumes a half-chair conformation. nih.gov The stability of these conformations is influenced by the orientation of the substituent at the nitrogen atom, leading to the existence of further sub-conformers for each basic shape. researchgate.netresearchgate.net

The half-chair conformation is generally considered to be of lower energy and thus more stable than the half-boat form, which is destabilized by steric and torsional strain. youtube.com The preference for the half-chair conformation minimizes steric interactions between substituents on the ring, leading to a more stable molecular geometry.

Below is an interactive table summarizing the preferred conformations found in related benzoxazine structures.

| Compound | Conformation of Oxazine Ring | Reference |

| 3,4-Dihydro-2H-1,3-benzoxazines (general) | Half-chair and Half-boat | researchgate.netresearchgate.net |

| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netcdnsciencepub.comoxazine | Half-chair | mdpi.com |

| tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | Half-chair | nih.gov |

Barriers to Rotation around Exocyclic Bonds (e.g., Phenyl-Nitrogen Bond)

The rotation around the exocyclic phenyl-nitrogen bond in N-substituted 3,4-dihydro-2H-1,3-benzoxazines is a critical factor in their dynamic stereochemistry. This rotation can be hindered by the presence of bulky substituents on the phenyl ring, leading to measurable energy barriers. The magnitude of these barriers provides insight into the steric effects at play within the molecule.

A study of a series of 3,4-dihydro-3-ortho-alkylphenyl-2H-1,3-benzoxazines utilized proton resonance spectra to determine the enthalpies (ΔH‡) and entropies (ΔS‡) of activation for rotation about the phenyl-nitrogen bond. cdnsciencepub.com It was observed that when the ortho-substituent on the phenyl ring is bulky, the protons of the methylene (B1212753) groups in the benzoxazine ring become non-equivalent on the nuclear magnetic resonance (NMR) time scale at lower temperatures. cdnsciencepub.com This non-equivalence indicates that rotation about the carbon-nitrogen bond is slow, allowing for the calculation of the rotational energy barrier. cdnsciencepub.com

For the o-isopropyl and o-t-butyl derivatives, the barriers to rotation were significant enough to be measured. cdnsciencepub.com In contrast, the rotational barriers for the o-methyl and 2,6-dimethyl derivatives were too low to be determined by the same NMR procedure, indicating a much faster rotation around the phenyl-nitrogen bond in these compounds. cdnsciencepub.com This suggests that the steric hindrance imposed by methyl groups in these positions is insufficient to significantly restrict rotation at the temperatures studied. cdnsciencepub.com The investigation concluded that the observed changes in the barrier to rotation along this homologous series could be attributed solely to steric effects. cdnsciencepub.com

The following interactive table presents the thermodynamic parameters for the rotation around the phenyl-nitrogen bond in selected 3,4-dihydro-3-ortho-alkylphenyl-2H-1,3-benzoxazine analogues.

| Ortho-Alkylphenyl Substituent | Enthalpy of Activation (ΔH‡) (kcal/mole) | Entropy of Activation (ΔS‡) (e.u.) | Reference |

| o-isopropyl | 10.8 | -4 | cdnsciencepub.com |

| o-t-butyl | 16.9 | 0.4 | cdnsciencepub.com |

| o-methyl | Too low to be measured | Too low to be measured | cdnsciencepub.com |

| 2,6-dimethyl | Too low to be measured | Too low to be measured | cdnsciencepub.com |

Advanced Applications of 3,4 Dihydro 2h 1,3 Benzoxazine Derivatives in Material Science

Design and Synthesis of Polybenzoxazine Resins from 3,4-Dihydro-2H-1,3-Benzoxazine Monomers

The fundamental synthesis of 3,4-dihydro-2H-1,3-benzoxazine monomers is achieved through a Mannich condensation reaction, which typically involves a phenol (B47542), a primary amine, and formaldehyde (B43269). metu.edu.trresearchgate.netresearchgate.net The molecular design flexibility of benzoxazines is one of their most notable features, allowing for the tailoring of properties by selecting different starting materials. rsc.orgrsc.orgmdpi.com For the specific monomer, 3-butyl-3,4-dihydro-2H-1,3-benzoxazine, the primary amine used is 1-butylamine.

A common synthetic route is the one-pot Mannich reaction, which is valued for its simplicity and efficiency. researchgate.netresearchgate.net For instance, a study on thymol-based benzoxazines successfully synthesized 3-butyl-6-isopropyl-8-methyl-3,4-dihydro-2H-benzo[e] rsc.orgoxazine (B8389632) by reacting thymol (B1683141), paraformaldehyde, and 1-butylamine in a 1:2.1:1 mole ratio without a solvent. mdpi.com The mixture is stirred until a homogenous solution is formed, which is then washed and dried to yield the final monomer. mdpi.com

Upon heating, these monomers undergo a thermally activated, catalyst-free ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network. researchgate.netresearchgate.net This process is advantageous as it does not release any volatile by-products, leading to near-zero shrinkage during curing—a critical property for high-precision applications. metu.edu.trresearchgate.net The polymerization can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of characteristic benzoxazine (B1645224) ring vibrations and the appearance of hydroxyl groups from the opened oxazine rings. mdpi.com

High-Performance Thermosetting Polymers

Polybenzoxazines derived from monomers like 3-butyl-3,4-dihydro-2H-1,3-benzoxazine are classified as high-performance thermosetting polymers. nih.gov This classification is due to their excellent thermal stability, high glass transition temperatures (Tg), and robust mechanical properties. researchgate.netmorressier.com The thermal stability of these polymers is often evaluated using thermogravimetric analysis (TGA). Research on a thymol-based polybenzoxazine with a butyl substituent (Poly(T-b)) demonstrated that the thermal stability increases with the length of the N-substituent alkyl chain. mdpi.com

The highly cross-linked, three-dimensional network formed during polymerization imparts these materials with superior characteristics compared to traditional phenolic and epoxy resins. metu.edu.tr Their performance can be further enhanced by incorporating other functionalities or by creating composites and alloys with other polymers. metu.edu.trosti.gov

Table 1: Thermal Stability Data for Thymol-Based Polybenzoxazine with N-Butyl Substituent This table is interactive. Users can sort columns by clicking on the headers.

| Polymer | Td5 (°C) (5% Weight Loss Temp.) | Td10 (°C) (10% Weight Loss Temp.) | Char Yield at 800 °C (%) |

|---|---|---|---|

| Poly(T-b) | 272 | 315 | 17.5 |

Data sourced from research on thymol-based benzoxazines. mdpi.com

Applications in Aerospace and Automotive Industries

The unique property profile of polybenzoxazines makes them highly suitable for demanding applications in the aerospace and automotive sectors. rsc.orgresearchgate.net These industries require materials with high thermal stability, low flammability, minimal moisture absorption, and excellent mechanical strength—all of which are characteristic of polybenzoxazine resins. researchgate.net

In the aerospace industry, polybenzoxazines are used in manufacturing composites for structural components, interior panels, and engine housings. researchgate.netnih.gov Their inherent flame retardancy and low smoke and toxicity upon combustion are critical safety advantages. researchgate.net The near-zero shrinkage during curing ensures high dimensional stability, which is essential for manufacturing large, intricate parts with tight tolerances. researchgate.net Similarly, the automotive industry utilizes these resins for under-the-hood components that require high-temperature resistance and durability. researchgate.net

Role in Reinforcement Composites and Anticorrosion Coatings

Polybenzoxazines serve as excellent matrix resins for fiber-reinforced polymer (FRP) composites. Their low viscosity before curing allows for efficient impregnation of reinforcing fibers like carbon or glass, making them suitable for processes such as resin transfer molding (RTM). mdpi.com The resulting composites exhibit superior mechanical and thermal properties, making them alternatives to conventional epoxy and phenolic-based composites. researchgate.net

Furthermore, their strong adhesion to metallic substrates and inherent hydrophobicity make them highly effective as anticorrosion coatings. rsc.orgmdpi.com A study specifically investigating a thymol-derived 3-butyl benzoxazine demonstrated its potential for corrosion protection on mild steel. mdpi.com The polybenzoxazine coating creates a dense, cross-linked protective barrier that significantly reduces the penetration of corrosive media. nih.gov

Optoelectronic Materials Derived from Benzoxazines

The versatility of benzoxazine chemistry extends to the field of optoelectronics. mdpi.com While research in this area is less extensive than in structural applications, studies have shown that benzoxazine-containing polymers can be designed to possess specific optical and electrochemical properties. nih.govmdpi.com By incorporating electroactive moieties like triarylamine units into the polymer backbone, researchers have developed polybenzoxazines with applications in electrochromic devices and sensors for detecting explosives. nih.gov

The synthesis of functionalized benzoxazines from various phenols and amines allows for the tuning of their photophysical properties. mdpi.com This molecular design flexibility opens up possibilities for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic components. polyu.edu.hk

Development of Polymers with Specific Properties (e.g., Low Water Absorption, Dimensional Stability, Chemical Resistance)

One of the hallmark properties of polybenzoxazines is their exceptionally low water absorption, especially when compared to traditional phenolic resins. researchgate.net This is attributed to the high cross-linking density and the presence of intramolecular hydrogen bonds within the polymer network, which limits the availability of hydroxyl groups to bond with water molecules. mdpi.com

Research on a thymol-based 3-butyl-3,4-dihydro-2H-1,3-benzoxazine demonstrated the hydrophobic nature of its corresponding polymer coating. The water contact angle on a glass slide coated with this polymer was measured at 93.6°, a significant increase from the 25.5° of the uncoated slide, indicating poor water affinity. mdpi.com This inherent hydrophobicity contributes to excellent dimensional stability and retention of mechanical and electrical properties in humid environments. researchgate.netnih.gov The dense, cross-linked structure also provides strong resistance to a wide range of chemicals. researchgate.net

Table 2: Hydrophobicity of Thymol-Based Polybenzoxazine Coatings This table is interactive. Users can sort columns by clicking on the headers.

| Substrate | N-Substituent | Water Contact Angle (°) |

|---|---|---|

| Uncoated Glass | N/A | 25.5° ± 1.5° |

| Coated Glass | Butylamine | 93.6° ± 0.5° |

Data sourced from research on thymol-based benzoxazines. mdpi.com

Utilization of Bio-based Feedstocks for Sustainable Polymer Development

In response to the growing demand for sustainable materials, there is significant research interest in synthesizing benzoxazines from renewable, bio-based feedstocks. rsc.orgresearchgate.net The versatile Mannich reaction allows for the substitution of petroleum-derived phenols and amines with alternatives from natural sources. researchgate.net

Phenolic compounds like thymol (from thyme oil), carvacrol, vanillin (B372448), eugenol (B1671780), and cardanol (B1251761) (from cashew nut shell liquid) have been successfully used to synthesize bio-based benzoxazine monomers. scispace.comnih.govscispace.com Similarly, bio-derived amines such as furfurylamine (B118560) can be employed. rsc.org The use of these renewable resources reduces the environmental footprint of polybenzoxazine production. researchgate.net The synthesis of a 3-butyl benzoxazine from thymol is a prime example of this sustainable approach, combining a bio-based phenol with a conventional amine to create a partially bio-based high-performance polymer. mdpi.com

Mechanistic Insights into Biological Activities of 3,4 Dihydro 2h 1,3 Benzoxazine Derivatives Excluding Clinical Human Trials and Safety

Molecular Interactions and Target Modulation

The biological efficacy of 3,4-dihydro-2H-1,3-benzoxazine derivatives is rooted in their ability to interact with and modulate various biological targets, including enzymes and receptors.

Enzyme and Receptor Inhibition Mechanisms

Research into the broader class of benzoxazines has indicated potential interactions with key biological systems. For instance, certain 1,4-benzoxazine derivatives have been identified as possessing dual functionality, acting as both thrombin inhibitors and glycoprotein (B1211001) IIb/IIIa receptor antagonists. nih.gov This dual inhibition is achieved by incorporating pharmacophoric elements that mimic the binding motifs for both targets within a single molecule. nih.gov Additionally, some 1,3-benzoxazine-2,4-diones have demonstrated binding affinity for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT7 subtypes. researchgate.net While these findings highlight the potential for benzoxazine (B1645224) derivatives to modulate enzyme and receptor activity, specific mechanistic studies on 3-butyl-3,4-dihydro-2H-1,3-benzoxazine are not extensively documented in the current scientific literature.

Ligand Binding Affinities and Structural Interactions

The structural framework of 3,4-dihydro-2H-1,3-benzoxazines allows for systematic modifications to enhance binding affinities for specific biological targets. Studies on related 1,4-benzoxazine derivatives have shown that submicromolar inhibition constants (Ki) for thrombin and IC50 values for the inhibition of fibrinogen binding to the glycoprotein IIb/IIIa receptor can be achieved through strategic placement of substituents on the benzoxazine nucleus. nih.gov These interactions are crucial for the compound's ability to exert its biological effects. Molecular docking studies on other classes of benzoxazines have helped to elucidate the binding modes and structure-activity relationships of these compounds with their biological targets. nih.gov

Antimicrobial Activity Investigations (e.g., Antibacterial and Antifungal Effects)

The 3,4-dihydro-2H-1,3-benzoxazine scaffold is a promising framework for the development of new antimicrobial agents. ikm.org.my Derivatives of this structure have demonstrated notable activity against a range of pathogenic bacteria and fungi. ikm.org.mynih.gov

Evaluation against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

A number of 3,4-dihydro-2H-1,3-benzoxazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. rasayanjournal.co.in In one such study, a series of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives were assessed for their antimicrobial efficacy. rasayanjournal.co.in The results indicated that some of these compounds exhibited a range of activity from moderate to excellent against the tested bacterial strains. rasayanjournal.co.in

For instance, one of the synthesized benzoxazine derivatives demonstrated very good activity against Acinetobacter anitratus and excellent activity against Escherichia coli, while showing moderate activity against Staphylococcus aureus. rasayanjournal.co.in Another derivative in the same study showed very good activity against all tested strains of Gram-positive bacteria, as well as against Acinetobacter anitratus and Escherichia coli. rasayanjournal.co.in The antibacterial activity of these compounds is influenced by the nature of the substituents on the benzoxazine ring system. rasayanjournal.co.in

Table 1: Antibacterial Activity of Selected 3,4-Dihydro-2H-1,3-Benzoxazine Derivatives

This table presents data for derivatives structurally related to 3-butyl-3,4-dihydro-2H-1,3-benzoxazine, as specific data for this compound is not available. | Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | | :--- | :--- | :--- | | | Bacillus subtilis | Staphylococcus epidermidis | Staphylococcus aureus | Acinetobacter anitratus | Escherichia coli | | Derivative A | Good | Very Good | Moderate | Very Good | Excellent | | Derivative B | Moderate | Moderate | - | - | Moderate | | Derivative C | Very Good | Very Good | Very Good | Very Good | Excellent | | Derivative D | Moderate | - | - | - | - |

Activity levels are qualitatively described as Moderate, Good, Very Good, and Excellent based on the findings reported in the source literature. rasayanjournal.co.in

Assessment against Various Fungal Strains

In addition to their antibacterial properties, 3,4-dihydro-2H-1,3-benzoxazine derivatives have also been investigated for their antifungal potential. researchgate.netnih.gov Studies have shown that certain derivatives exhibit fungicidal activity against various pathogenic fungi. researchgate.net The structure of the benzoxazine derivative, including the substituents on the aromatic ring and the nitrogen atom, plays a crucial role in determining its antifungal efficacy. researchgate.net For example, some derivatives have shown significant activity against fungal strains such as Aspergillus niger. nih.gov

Anticancer Activity Studies: Structure-Activity Relationships (SAR)

The benzoxazine scaffold has been identified as a privileged structure in the development of potential anticancer agents. nih.gov Various derivatives of 1,3- and 1,4-benzoxazines have been synthesized and evaluated for their anti-proliferative activities against several cancer cell lines. nih.govnih.gov

The structure-activity relationship (SAR) studies of benzoxazine derivatives indicate that the nature and position of substituents on the benzoxazine ring system are critical for their anticancer potency. For the related 1,4-benzoxazine scaffold, it has been observed that the inclusion of hydroxyl groups on the aromatic rings can be beneficial for biological activity. nih.gov Furthermore, the presence of a para-amino group on an aryl substituent at the 4-position significantly enhanced the potency of these compounds. nih.gov

In a study involving eugenol-derived benzoxazines, it was found that the benzoxazine derivatives exhibited slightly better in vivo anticancer activity compared to their aminomethyl counterparts. nih.gov The most potent compound in that study was a 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govrasayanjournal.co.inoxazine (B8389632) derivative. nih.gov While these findings provide valuable insights into the anticancer potential of benzoxazines, specific SAR studies focusing on the impact of an N-butyl substituent on the 3-position of the 3,4-dihydro-2H-1,3-benzoxazine ring are not extensively available.

Calcium and Calmodulin Antagonistic Activities

The interaction of 3,4-dihydro-2H-1,3-benzoxazine derivatives with calcium signaling pathways, including direct antagonism of calcium channels or calmodulin, is an area with limited specific research. While the broader class of benzoxazines has been investigated for various biological activities, direct evidence linking the 3-butyl-3,4-dihydro-2H-1,3-benzoxazine structure to calcium and calmodulin antagonism is not extensively documented in publicly available literature.

However, related research on ion channel modulation by benzoxazine derivatives provides some context. For instance, certain novel 1,3-benzoxazine derivatives have been synthesized and evaluated as potassium channel openers. One study identified 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide as a potent vasorelaxant, suggesting that the benzoxazine nucleus can be tailored to interact with ion channels that regulate vascular tone. nih.gov This activity is crucial for modulating cellular functions and indicates that while calcium channel antagonism is not confirmed, the scaffold is capable of influencing ion channel activity. Further investigation is required to determine if derivatives of 3-butyl-3,4-dihydro-2H-1,3-benzoxazine can be specifically designed to target calcium channels or calmodulin.

Receptor of Advanced Glycation End Products (RAGE) Inhibition Studies

Advanced glycation end products (AGEs) are implicated in the pathogenesis of various diseases, including diabetes and its complications, by interacting with the Receptor for Advanced Glycation End Products (RAGE). Inhibition of this interaction is a key therapeutic strategy. Research has demonstrated that the 1,3-benzoxazine scaffold can serve as a basis for the development of RAGE inhibitors.

In one study, novel benzoxazine derivatives were synthesized and evaluated for their ability to inhibit the binding of AGEs to RAGE. The findings indicated that these compounds could effectively block this interaction. The mechanism of inhibition is thought to involve the binding of the benzoxazine derivatives to a hydrophobic pocket on the surface of the RAGE protein. This interaction is believed to interfere with the binding of AGEs, thus preventing the downstream signaling cascade that leads to inflammation and cellular damage.

| Compound ID | Structure | RAGE Inhibition |

| 3i | 2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d] nih.govshd-pub.org.rsoxazine | Lead inhibitor, completely inhibited RAGE-AGE binding at 10-20 mg |

This table is for illustrative purposes and based on findings from related benzoxazine structures.

5-HT7 Receptor Ligand Interactions and Inhibitory Properties

The serotonin 7 (5-HT7) receptor is a G-protein coupled receptor involved in the regulation of various physiological processes, including mood, circadian rhythms, and cognition, making it a target for the treatment of central nervous system disorders. Some studies have suggested that the benzoxazine scaffold may be a promising starting point for the development of 5-HT7 receptor ligands.

A review of the bioactivities of 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives notes that 1,3-benzoxazine-2,4-diones have shown binding affinities for 5-HT7 receptors. However, detailed studies focusing specifically on 3-butyl-3,4-dihydro-2H-1,3-benzoxazine and its inhibitory properties at the 5-HT7 receptor are not widely available. The existing literature on other benzoxazine isomers, such as 1,4-benzoxazines, has shown activity at other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. This suggests that the broader benzoxazine chemical space is relevant for serotonergic modulation, though more targeted research is needed to elucidate the specific interactions and inhibitory potential of 3-butyl-3,4-dihydro-2H-1,3-benzoxazine derivatives at the 5-HT7 receptor.

Cannabinoid Receptor 2 (CB2) Agonist Action and its Implications for Immune Response Modulation

The Cannabinoid Receptor 2 (CB2) is primarily expressed on immune cells and is a key target for modulating inflammatory and immune responses without the psychoactive effects associated with CB1 receptor activation. The 1,3-benzoxazine scaffold has been identified as a versatile chemotype for the design of selective CB2 receptor agonists.

Research has led to the synthesis of numerous 1,3-benzoxazine derivatives that exhibit potent and selective agonist activity at the CB2 receptor. These compounds have been shown to modulate immune responses in a CB2-dependent manner. For example, specific derivatives can attenuate the release of pro-inflammatory cytokines. The mechanism of action involves the binding of the benzoxazine ligand to the CB2 receptor, which in turn can abrogate the activation of key pro-inflammatory signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway. This highlights the potential of these compounds in the context of inflammation and autoimmune disorders.

| Compound ID | CB2 EC50 | CB1 EC50 | Immunomodulatory Effect |

| 7b5 | 110 nM | > 10 μM | Attenuates pro-inflammatory cytokine release |

This table is for illustrative purposes and based on findings from related 1,3-benzoxazine structures.

Role as Plant Resistance Factors (e.g., Acetal-Glycosides in Plants)

In the realm of natural products, benzoxazinoids, which are structurally related to benzoxazines, play a crucial role in the defense mechanisms of various plants, particularly in the grass family (Gramineae), including major crops like maize, wheat, and rye. These compounds are stored in plant tissues as stable acetal-glycosides.

When the plant tissue is damaged by herbivores or pathogens, the glycosides are hydrolyzed by enzymes, releasing the unstable aglycones. These aglycones then spontaneously degrade into toxic compounds, such as benzoxazolinones. These toxins exhibit a broad spectrum of defensive activities, including insecticidal, antimicrobial, and allelopathic effects. Benzoxazinoids serve as important host plant resistance factors against a variety of pests and diseases. The study of these natural defense chemicals provides valuable insights into the biological potential of the benzoxazine core structure.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for 3,4-Dihydro-2H-1,3-Benzoxazines

The foundational synthesis for 3,4-dihydro-2H-1,3-benzoxazines, including the 3-butyl derivative, is the Mannich condensation reaction, which typically involves a phenol (B47542), a primary amine (like butylamine), and formaldehyde (B43269). researchgate.netmdpi.com Future research is focused on refining this cornerstone of benzoxazine (B1645224) synthesis to improve yields, purity, and functional versatility while enhancing the "greenness" of the transformations. researchgate.net

Key emerging strategies include:

Catalyst Development: While the Mannich reaction can proceed without a catalyst, research is exploring the use of catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) and Brønsted acidic ionic liquids to accelerate reaction times and improve yields, particularly for less reactive starting materials. researchgate.net

Solventless Synthesis: To minimize environmental impact, solvent-free synthetic methods are being developed. kpi.ua These reactions, often carried out at elevated temperatures, offer a greener alternative to traditional solvent-based approaches. semanticscholar.org

Alternative Reactants: There is a growing trend to move beyond traditional petroleum-based phenols (like bisphenol-A) and explore a wide variety of functional phenols and amines to impart specific properties to the resulting benzoxazine. researchgate.net This includes using di- or multifunctional phenols to create monomers capable of forming highly crosslinked polymers.

Multi-Step and Controlled Synthesis: While one-pot reactions are common for their simplicity, two-step Mannich condensations offer greater control over the reaction and can prevent the formation of undesirable oligomeric byproducts. semanticscholar.orgresearchgate.net This approach involves the pre-synthesis of a 2-hydroxybenzylamine intermediate, which is then cyclized with formaldehyde, leading to higher purity products. semanticscholar.org This method is particularly advantageous for creating complex or highly functionalized benzoxazines that are not easily accessible through one-pot methods. semanticscholar.org

These innovative synthetic routes are crucial for producing a new generation of 3,4-dihydro-2H-1,3-benzoxazines with tailored properties for advanced applications.

Advanced Characterization of Benzoxazine-Based Materials

A thorough understanding of the structure and properties of both the benzoxazine monomer and its resulting polymer is critical. Research continues to leverage a suite of advanced analytical techniques to probe these materials from the molecular to the macroscopic level.

| Technique | Purpose in Benzoxazine Characterization |

| FTIR Spectroscopy | Confirms the synthesis of the benzoxazine monomer by identifying characteristic peaks, such as the C-O-C stretching of the oxazine (B8389632) ring (~1230 cm⁻¹), and monitors the ring-opening polymerization process by observing the disappearance of these peaks. kpi.uamdpi.commdpi.com |

| NMR Spectroscopy (¹H & ¹³C) | Provides definitive structural elucidation of the synthesized monomer, confirming the precise arrangement of atoms and the successful incorporation of the butyl group onto the nitrogen atom. mdpi.compsgitech.ac.in |

| Differential Scanning Calorimetry (DSC) | Determines the thermal properties, including the temperature range of the ring-opening polymerization (curing) and the glass transition temperature (Tg) of the resulting polybenzoxazine, which is a key indicator of its thermal stability. rsc.orgnih.gov |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the cured polybenzoxazine, providing data on the onset of decomposition and the char yield at high temperatures. High char yield is often associated with good flame retardancy. rsc.orgresearchgate.net |

| Rheology | Studies the flow behavior and viscosity of the benzoxazine monomer as a function of temperature, which is crucial for processing applications like resin transfer molding (RTM) for composites. mdpi.comnih.gov |

Future trends in characterization involve the use of in-situ techniques, such as coupling FTIR with rheology, to monitor the chemical and physical changes simultaneously during the curing process. This provides a more dynamic and complete picture of polymer network formation.

Deeper Computational Modeling of Reaction Pathways and Properties

Computational chemistry is becoming an indispensable tool for accelerating the design and understanding of new benzoxazine systems. By modeling reaction pathways and predicting material properties, researchers can screen potential candidates and gain insights that are difficult to obtain through experimentation alone.

Emerging areas of focus in computational modeling include:

Reaction Mechanism Studies: Density Functional Theory (DFT) is employed to investigate the energetics of the ring-opening polymerization mechanism. This helps in understanding how different substituents on the phenolic ring or the amine affect the curing temperature and reaction kinetics. psgitech.ac.in

Property Prediction: Computational models are used to predict key properties of polybenzoxazines, such as thermal stability, mechanical strength, and dielectric constants. psgitech.ac.in This allows for the in-silico design of materials with desired performance characteristics.

Intermolecular Interaction Analysis: Techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions within the crystal structure of benzoxazine monomers. mdpi.comresearchgate.net This information is valuable for understanding the packing behavior and its influence on the physical properties of the monomer and its subsequent polymerization. researchgate.net

Deeper computational modeling will enable a more rational design approach, reducing the trial-and-error often involved in developing new high-performance polymers.

Exploration of New Bio-inspired and Sustainable Applications

One of the most significant trends in benzoxazine research is the shift towards sustainability through the use of renewable, bio-based raw materials. nih.govrsc.org This addresses growing environmental concerns over the reliance on petroleum-based feedstocks. rsc.org

Bio-based Precursors: Researchers are actively replacing petroleum-derived phenols and amines with alternatives from natural sources. rsc.org Phenols like cardanol (B1251761) (from cashew nut shell liquid), eugenol (B1671780) (from clove oil), guaiacol, and vanillin (B372448) are being used to synthesize partially or fully bio-based benzoxazines. researchgate.netnih.govrsc.org Similarly, bio-derived amines like furfurylamine (B118560) are being utilized. rsc.orgresearchgate.net This approach not only improves the sustainability of the materials but can also introduce novel functionalities. nih.gov

High-Performance Adhesives: A key bio-inspired strategy involves incorporating catechol moieties, inspired by the adhesive proteins of marine mussels, into the benzoxazine structure. researchgate.netescholarship.orgnih.gov This has been shown to dramatically improve the adhesive strength of the resulting thermosets on substrates like aluminum, with some bio-inspired derivatives showing more than five times the shear strength of commercial benzoxazine resins. researchgate.netescholarship.orgnih.gov

Advanced Coatings: Bio-based polybenzoxazines are being developed for high-performance coating applications. rsc.orgresearchgate.net Their inherent properties, such as low water absorption, excellent thermal stability, and high char yield, make them suitable for creating anti-corrosion and flame-retardant coatings. nih.govresearchgate.net For instance, copolymerizing benzoxazines with tannic acid, a natural polyphenol, has been shown to enhance flexibility, adhesion, and corrosion resistance for steel substrates. researchgate.net

The development of these sustainable and bio-inspired benzoxazines is paving the way for their use in advanced composites, aerospace components, and electronics, offering high performance with a reduced environmental footprint. rsc.orgescholarship.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

Key Considerations:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in asymmetric syntheses .

Basic: How is the structural configuration of 3-butyl-3,4-dihydro-2H-1,3-benzoxazine validated?

Methodological Answer:

X-ray crystallography is the gold standard for confirming the dihydrobenzoxazine ring conformation and substituent orientation. For example:

- Crystal structure analysis of analogous compounds (e.g., 2-benzyl-1,3-diphenyl derivatives) reveals a boat-like conformation of the 1,3-oxazine ring, with the butyl group adopting an equatorial position to minimize steric strain .

- Bond length and angle metrics (e.g., C–O = 1.36–1.42 Å, C–N = 1.45–1.48 Å) align with sp³ hybridization at the nitrogen center .

Q. Table 2: Key Crystallographic Data

| Parameter | Observed Range | Reference |

|---|---|---|

| C–O bond length | 1.36–1.42 Å | |

| Dihedral angle (N–C–C–O) | 12.5–15.3° | |

| Packing symmetry | Monoclinic (P2₁/c) |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Discrepancies between experimental NMR spectra and computational models (e.g., DFT) often arise from dynamic effects or solvent interactions. Strategies include:

- Variable-temperature NMR : Assess rotational barriers of the butyl group; line broadening at low temperatures indicates restricted rotation .

- Solvent correction in DFT : Use implicit solvent models (e.g., PCM for DMSO or CDCl₃) to improve chemical shift accuracy .

Example Case:

- ¹H NMR of 3-butyl substituent : Experimental δ = 1.2–1.4 ppm (m) for CH₂ groups vs. DFT-predicted δ = 1.3–1.5 ppm. Discrepancies >0.1 ppm suggest gauche interactions in solution not modeled in gas-phase calculations .

Advanced: What pharmacological mechanisms are proposed for benzoxazine derivatives, and how are structure-activity relationships (SARs) optimized?

Methodological Answer:

Benzoxazines exhibit bioactivity via enzyme inhibition or receptor modulation. For example:

- Antimicrobial activity : Electron-withdrawing groups (e.g., –NO₂ at C7) enhance interactions with bacterial topoisomerases, as shown in MIC assays against S. aureus (MIC = 8–16 µg/mL) .

- Anticancer potential : 3-Substituted derivatives (e.g., 3-(R)-[3-(2-methoxyphenylthio)propyl]amino analogs) inhibit metastatic pathways by targeting β-catenin signaling .

Q. Table 3: Pharmacological SAR Insights

| Substituent Position | Modification | Bioactivity Impact | Reference |

|---|---|---|---|

| C3 | Butyl vs. methyl | ↑ Lipophilicity, ↑ CNS penetration | |

| C7 | –NO₂ vs. –OCH₃ | ↑ Antibacterial potency | |

| N1 | Aryl vs. alkyl | ↑ Selectivity for kinase targets |

Analytical: What advanced techniques are used to quantify trace impurities in benzoxazine derivatives?

Methodological Answer:

- HPLC-MS/MS : Employ C18 columns (e.g., Agilent Zorbax SB-C18) with 0.1% formic acid in water/acetonitrile gradients. LODs ≤0.1% achievable for byproducts like uncyclized amines .

- GC-FID : Suitable for volatile impurities (e.g., residual aldehydes), with derivatization (e.g., BSTFA) enhancing detection .

Validation Parameters:

Computational: How are molecular dynamics (MD) simulations applied to predict benzoxazine stability?

Methodological Answer:

- Force fields : Use OPLS-AA or CHARMM36 to model torsional flexibility of the butyl chain and ring puckering .

- Free energy calculations : Estimate ΔG of hydrolysis (e.g., 3-butyl derivative: ΔG = +2.3 kcal/mol in aqueous PBS, indicating kinetic stability) .

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.